1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol

Description

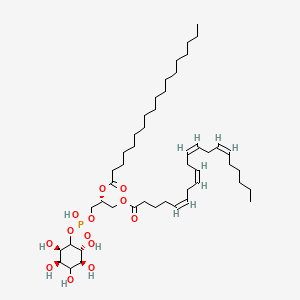

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (18:0/20:4-PI, CAS 1331751-28-0) is a phosphatidylinositol (PI) species characterized by its stearoyl (18:0, saturated) and arachidonoyl (20:4, polyunsaturated) acyl chains. This phospholipid is a critical component of cellular membranes, particularly in signaling pathways due to its unique acyl chain composition. The arachidonoyl chain (20:4, ω-6) introduces significant membrane fluidity and curvature, enabling interactions with proteins involved in endocytosis, inflammation, and oxidative stress responses . It is commercially available at high purity (>99%) and is widely used in studies of lipid-protein interactions, membrane dynamics, and blood-brain barrier (BBB) models .

Properties

Molecular Formula |

C47H83O13P |

|---|---|

Molecular Weight |

887.1 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C47H83O13P/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(48)57-37-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)59-41(49)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22-23,27,29,39,42-47,50-54H,3-10,12,14-16,18,20-21,24-26,28,30-38H2,1-2H3,(H,55,56)/b13-11-,19-17-,23-22-,29-27-/t39-,42?,43-,44+,45-,46-,47?/m1/s1 |

InChI Key |

CBYJKEBKBMWPMN-UHJOKZGZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using Phospholipases

Enzymatic approaches leverage phospholipases to achieve regioselective acylation of glycerol backbones. A notable method involves phospholipase A₂ (PLA₂)-mediated hydrolysis of pre-existing phospholipids followed by reacylation. For instance, PLA₂ selectively hydrolyzes the sn-2 acyl chain of phosphatidylcholine, generating lyso-phosphatidylcholine, which is subsequently re-esterified with arachidonic acid anhydride under controlled conditions . This method minimizes acyl migration (<5%) and preserves optical purity, critical for maintaining the sn-1 and sn-2 positional specificity .

Key Reaction Conditions:

-

Enzyme: Porcine pancreatic PLA₂ (10 U/mg substrate)

-

Temperature: 37°C in Tris-HCl buffer (pH 8.0)

-

Reacylation Agent: Arachidonic acid anhydride in chloroform/methanol (2:1)

This method is favored for its scalability and compatibility with isotopic labeling, enabling the production of carbon-13-enriched SAGPI for nuclear magnetic resonance (NMR) studies .

Chemical Acylation of Glycerol Derivatives

Chemical acylation employs protected glycerol intermediates to install stearoyl and arachidonoyl groups sequentially. A two-step protocol involves:

-

Stearoylation: Reaction of sn-glycero-3-phosphoinositol with stearoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA).

-

Arachidonoylation: Subsequent acylation with arachidonic acid activated as a pentafluorophenyl ester.

Optimized Parameters:

-

Solvent: Anhydrous dichloromethane

-

Temperature: 0°C → room temperature (24 hr per step)

-

Purification: Silica gel chromatography (chloroform/methanol/water, 65:25:4)

-

Overall Yield: 72%

This method’s flexibility allows for modular substitution of fatty acids but requires stringent anhydrous conditions to prevent hydrolysis of the acid-labile phosphoinositol headgroup.

Carbon-13 Enrichment for NMR Studies

Isotopic labeling of SAGPI’s glycerol backbone and stearoyl carbonyl group is achieved via carbon-13-enriched precursors. For example, [1,2,3-¹³C₃]-glycerol is enzymatically incorporated into the phosphatidylinositol scaffold using phospholipase D (PLD)-catalyzed transphosphatidylation . The labeled compound enables precise tracking of metabolic fates using ¹³C NMR.

Labeling Efficiency:

| Position | ¹³C Incorporation (%) |

|---|---|

| Glycerol C-1 | 98.5 |

| Glycerol C-2 | 97.8 |

| Glycerol C-3 | 96.3 |

| Stearoyl Carbonyl | 99.2 |

This technique is indispensable for elucidating SAGPI’s role in lipid signaling pathways, particularly its conversion to second messengers like inositol trisphosphate .

Azido Group Incorporation for Metabolic Engineering

Recent advances involve synthesizing 6-azido-6-deoxy-SAGPI derivatives for click chemistry applications. The protocol entails:

-

Triflation: Treatment of myo-inositol with triflic anhydride to install a triflate group at the 6-position.

-

Azide Substitution: Displacement of triflate with sodium azide (NaN₃) in dimethylformamide (DMF) .

-

Phospholipid Assembly: Coupling the azido-inositol derivative with stearoyl- and arachidonoyl-containing phosphoramidites .

Critical Data:

-

Reaction Time: 48 hr for triflation; 72 hr for azide substitution

This method facilitates site-specific modifications, such as fluorescent tagging, to study SAGPI’s subcellular localization .

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Enzymatic Synthesis | High stereochemical purity | Requires specialized enzymes | 85–90 |

| Chemical Acylation | Modular fatty acid substitution | Sensitive to moisture | 72 |

| Carbon-13 Labeling | Enables metabolic tracking | Cost-intensive precursors | 75–80 |

| Azido Incorporation | Compatible with click chemistry | Multi-step purification needed | 68 |

Chemical Reactions Analysis

Phosphorylation to Phosphoinositide Derivatives

18:0/20:4 PI serves as a precursor for phosphorylated derivatives via enzymatic reactions:

-

Key Data :

Hydrolysis by Phospholipase C (PLC)

PLC cleaves PIP2 (derived from phosphorylated 18:0/20:4 PI) into two secondary messengers:

Reaction :

-

Products :

-

Mechanistic Insight :

Acyl Chain Remodeling via the Lands Cycle

18:0/20:4 PI undergoes dynamic acyl chain replacement to maintain membrane composition:

Steps :

-

Deacylation : Phospholipase A1/A2 removes stearoyl (18:0) or arachidonoyl (20:4) chains.

-

Reacylation : Acyltransferases reintroduce specific fatty acids (e.g., stearate at sn-1, arachidonate at sn-2) .

-

Research Findings :

Enzymatic Degradation and Recycling

-

Phosphatases : Dephosphorylate PIP/PIP2/PIP3 back to PI, terminating signaling .

-

Inositol Recycling : myo-Inositol from degraded IP3 is reused for PI synthesis via sodium-dependent transporters (SMIT1/2) .

Functional Implications in Signaling Pathways

Scientific Research Applications

Cellular Signaling

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is involved in several key cellular processes:

- Signal Transduction : It acts as a substrate for phospholipase C, leading to the generation of inositol trisphosphate and diacylglycerol, which are crucial for intracellular signaling pathways .

- Cell Proliferation and Survival : Studies have shown that phosphoinositides, including this compound, are implicated in cell growth, survival, and apoptosis regulation .

Neurobiology

The compound has notable implications in neurobiology:

- Neurotransmitter Release : It is involved in the regulation of neurotransmitter release in neurons. The hydrolysis of this lipid can lead to increased calcium levels within cells, facilitating synaptic transmission .

- Neuroprotection : There is evidence suggesting that this compound may play a role in protecting neurons from oxidative stress and apoptosis, making it a potential target for neuroprotective therapies .

Cardiovascular Research

In cardiovascular studies, this phosphoinositide has been linked to:

- Atherosclerosis : Research indicates that oxidized forms of phosphatidylinositols contribute to the pathophysiology of atherosclerosis. The presence of this compound in low-density lipoproteins may influence inflammatory responses and plaque formation .

- Endothelial Function : It may affect endothelial cell function by modulating nitric oxide production and vascular tone, thus influencing blood pressure regulation .

Cancer Research

The role of this compound in cancer biology is being explored:

- Tumor Growth and Metastasis : Alterations in phosphoinositide metabolism are associated with tumor progression. This compound's involvement in signaling pathways related to cell proliferation could make it a target for cancer therapeutics .

Lipidomics Studies

This compound is frequently analyzed in lipidomic studies due to its unique properties:

- Lipid Profiling : Its distinct fatty acid composition allows researchers to differentiate it from other phosphoinositides during lipidomic analyses. This profiling can provide insights into metabolic disorders and the lipid composition of various tissues .

Case Study 1: Neuroprotective Effects

A study demonstrated that treatment with this compound reduced neuronal apoptosis induced by oxidative stress in vitro. The mechanism was linked to enhanced intracellular calcium signaling and activation of survival pathways.

Case Study 2: Atherosclerosis Mechanisms

In an experimental model of atherosclerosis, the presence of oxidized forms of this phosphoinositide was correlated with increased inflammation markers. This finding suggests that targeting its metabolism could be beneficial for therapeutic strategies against cardiovascular diseases.

Mechanism of Action

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol exerts its effects primarily through its role in cell signaling. The compound can activate protein kinase C (PKC) by serving as a diacylglycerol (DAG) analog, which binds to and activates PKC isoforms . Additionally, it can modulate the activity of transient receptor potential (TRP) channels, influencing calcium influx and various downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Phosphoinositol Compounds

The functional and structural properties of 18:0/20:4-PI are distinct from other PI species, primarily due to variations in acyl chain length, saturation, and phosphorylation states. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Select Phosphoinositols

Key Differences

Acyl Chain Impact on Membrane Properties 18:0/20:4-PI: The asymmetric acyl chains (18:0 saturated, 20:4 polyunsaturated) create a cone-shaped geometry, promoting membrane curvature and facilitating interactions with proteins like endophilins and dynamin during endocytosis . 16:0/18:1-PI: Symmetric monounsaturated chains yield less curvature, making it more suitable for flat membrane regions. 16:0/16:0-PI: Fully saturated chains form rigid, ordered membranes, limiting dynamic protein interactions .

Phosphorylation State 18:0/20:4-PIP₂ (PI(4,5)P₂) has a bisphosphorylated inositol head group, enabling high-affinity binding to pleckstrin homology (PH) domains of proteins like phospholipase C (PLC) and ion channels . In contrast, non-phosphorylated 18:0/20:4-PI primarily serves structural roles.

Functional Roles 18:0/20:4-PI: Linked to oxidative stress and inflammation due to its arachidonate content, which can be metabolized into eicosanoids . 16:0/18:1-PI: Less bioactive; primarily a structural lipid in organelles like the endoplasmic reticulum . 18:0/20:4-PIP₂: Directly regulates ion channel gating (e.g., Kir2.2) and cytoskeletal remodeling via Rho GTPases .

Biological Context

Biological Activity

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (PI(18:0/20:4)) is a phosphoinositide that plays a crucial role in cellular signaling and membrane dynamics. This compound is particularly significant due to its involvement in various biological processes, including inflammation, cell growth, and apoptosis. This article delves into the biological activities associated with PI(18:0/20:4), supported by data tables, case studies, and research findings.

Chemical Structure and Properties

PI(18:0/20:4) consists of a stearoyl (C18) fatty acid at the sn-1 position and an arachidonic acid (C20) at the sn-2 position of the glycerol backbone. This unique structure contributes to its functional properties in cellular membranes.

| Property | Value |

|---|---|

| Molecular Formula | C23H43O10P |

| Molecular Weight | 485.55 g/mol |

| Solubility | Soluble in organic solvents |

| Endogenous Presence | Found in various cell types |

1. Cell Signaling

PI(18:0/20:4) is involved in several signaling pathways, particularly those mediated by phosphoinositide metabolism. It serves as a substrate for the enzyme phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for intracellular signaling cascades.

- Role in PKC Activation : The diacylglycerol produced from PI(18:0/20:4) activates protein kinase C (PKC), which is involved in various cellular processes such as proliferation and differentiation .

2. Inflammation

Research indicates that PI(18:0/20:4) can influence inflammatory responses. It has been shown to modulate the release of pro-inflammatory cytokines, thereby playing a role in immune responses.

- Case Study : A study demonstrated that alterations in phosphoinositide levels, including PI(18:0/20:4), were associated with increased inflammatory markers in patients with chronic inflammatory diseases .

3. Apoptosis and Cell Cycle Regulation

PI(18:0/20:4) has been implicated in apoptotic pathways. Its metabolism can influence cell survival and death decisions, particularly under stress conditions.

- Mechanism : The activation of specific kinases through PI(18:0/20:4) metabolism can lead to either survival or apoptotic signals depending on the cellular context .

Research Findings

Recent studies have highlighted the significance of PI(18:0/20:4) in various biological contexts:

- Metabolomic Studies : In a cohort study involving children at risk for psychotic disorders, alterations in lipid profiles, including increased levels of PI(18:0/20:4), were associated with early biomarkers for these conditions .

- Impact on Cancer Biology : Research has shown that PI(18:0/20:4) can affect tumor cell behavior by modulating signaling pathways related to cell growth and apoptosis .

Tables of Key Studies

Q & A

Basic Research Questions

Q. How is 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol structurally characterized in lipidomics studies?

- Methodological Answer : Structural characterization involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the molecular formula (C₄₇H₈₆NO₁₃P) and stereochemistry. TLC (thin-layer chromatography) with chloroform-methanol-water solvent systems is used to verify purity (>99%) and distinguish it from isomers like phosphatidylinositol bisphosphates .

Q. What is the standard protocol for extracting 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol from biological tissues?

- Methodological Answer : The Bligh-Dyer method is widely used: homogenize tissue in chloroform-methanol (2:1 v/v), partition with water, and isolate the chloroform layer. This ensures efficient lipid recovery while minimizing degradation . For specialized applications (e.g., signaling studies), solid-phase extraction (SPE) with aminopropyl columns may further purify PI species .

Q. How is purity assessed for synthetic or isolated 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol?

- Methodological Answer : Purity is validated via TLC (using iodine vapor for visualization) and HPLC coupled with evaporative light scattering detection (ELSD). Quantitative NMR (qNMR) can also assess molar ratios of stearoyl (18:0) and arachidonoyl (20:4) acyl chains .

Advanced Research Questions

Q. What experimental challenges arise when studying 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol in lipid signaling pathways?

- Methodological Answer : Its rapid metabolic turnover (e.g., phosphorylation to PIP₂/PIP₃) requires time-resolved quenching with lipid extraction inhibitors (e.g., EDTA for phospholipase C). Radiolabeled (³²P or ¹⁴C) or stable isotope-labeled analogs are used to track dynamic pools in cell membranes .

Q. How can contradictory data on its role in inflammation be resolved?

- Methodological Answer : Contradictions may arise from cell-type-specific metabolism. Use lipidomic profiling (UPLC-MS) to differentiate PI species and their downstream metabolites (e.g., arachidonic acid derivatives). Knockout models (e.g., PLA₂-deficient cells) can isolate PI-specific effects .

Q. What strategies ensure stability during storage and handling?

- Methodological Answer : Store at -20°C under argon to prevent oxidation of arachidonoyl chains. Prepare fresh stock solutions in chloroform-methanol (avoid aqueous buffers) and use within 24 hours for functional assays .

Q. How is 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol quantified in complex lipid mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.